1-(Chloromethyl)-2-(propylsulfanyl)benzene
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Overview
Description
1-(Chloromethyl)-2-(propylsulfanyl)benzene is an organic compound featuring a benzene ring substituted with a chloromethyl group and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-(propylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-(propylsulfanyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Major Products:
Scientific Research Applications
1-(Chloromethyl)-2-(propylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(propylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophile, readily undergoing substitution reactions. The propylsulfanyl group can be oxidized, affecting the compound’s overall reactivity and properties .
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-(methylsulfanyl)benzene
- 1-(Chloromethyl)-2-(ethylsulfanyl)benzene
- 1-(Chloromethyl)-2-(butylsulfanyl)benzene
Comparison: 1-(Chloromethyl)-2-(propylsulfanyl)benzene is unique due to the specific length and properties of the propylsulfanyl group. This affects its reactivity and the types of reactions it can undergo compared to its analogs with different alkyl chain lengths .
Properties
Molecular Formula |
C10H13ClS |
---|---|
Molecular Weight |
200.73 g/mol |
IUPAC Name |
1-(chloromethyl)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
SZJDFLYYPUXLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1CCl |
Origin of Product |
United States |
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